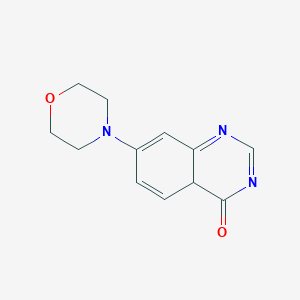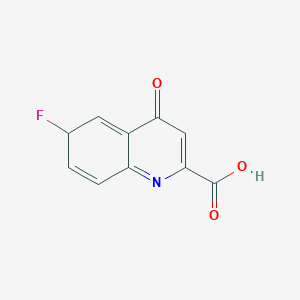
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate can then be further modified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, making it a preferred method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid derivatives, while substitution reactions can produce various halogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor for developing antibacterial agents, particularly fluoroquinolone antibiotics.
Industry: The compound is used in the production of dyes and pigments
Mecanismo De Acción
The primary mechanism of action of 6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Nalidixic acid: An earlier quinolone without a fluorine atom, used as an antibacterial agent.
Ciprofloxacin: A widely used fluoroquinolone with a similar structure but different substituents.
Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity compared to non-fluorinated quinolones. The presence of the fluorine atom at the 6th position is particularly significant in improving its efficacy against a wide range of bacterial strains .
Propiedades
Fórmula molecular |
C10H6FNO3 |
|---|---|
Peso molecular |
207.16 g/mol |
Nombre IUPAC |
6-fluoro-4-oxo-6H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-5H,(H,14,15) |
Clave InChI |
AGATWGPHIOTSNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC(=O)C2=CC1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


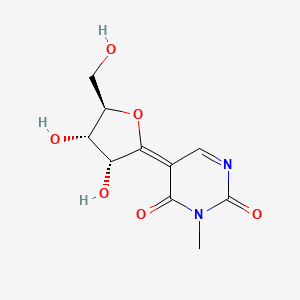

![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
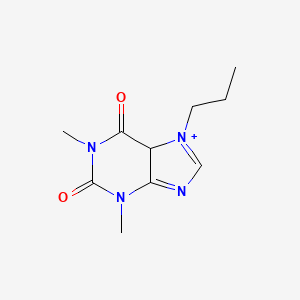
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)
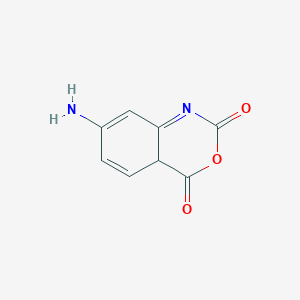
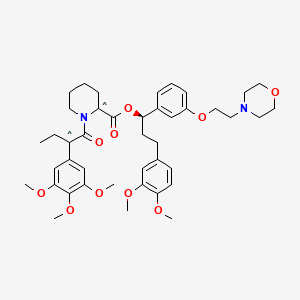
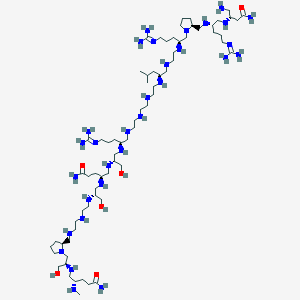
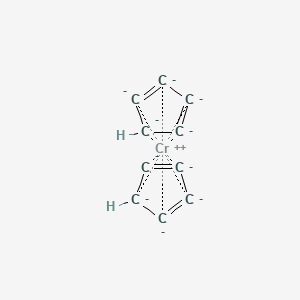
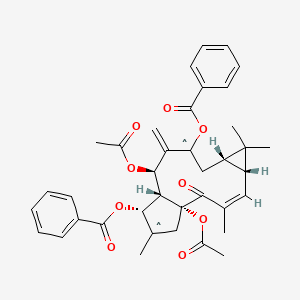
![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)

![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12350938.png)
